molecular formula C13H12FN3O B5584000 N-(4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea

N-(4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No. B5584000
M. Wt: 245.25 g/mol
InChI Key: KBPFLXIUTRAXJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of N-(4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea and similar compounds typically involves reactions starting from specific anilines and isocyanates. In a related synthesis, Liu He-qin (2010) described the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-methylphenyl) urea using triphosgen and p-substituted aniline (Liu He-qin, 2010).

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea and its derivatives is characterized by specific bonding and geometry. In a study by B. Ośmiałowski et al. (2013), the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds was examined using NMR spectroscopy and quantum chemical calculations, providing insights into their molecular structure and bonding (B. Ośmiałowski et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-(4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves interactions with other molecules. For instance, research by Mei-Ni Belzile et al. (2014) on the solvolysis of N,N-bis(2-picolyl)ureas in the presence of metal ions like Cu(II) sheds light on the reactivity of similar urea compounds (Mei-Ni Belzile et al., 2014).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPFLXIUTRAXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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